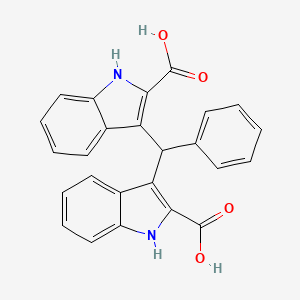
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid)
Descripción general
Descripción
3,3'-(Phenylmethylene)bis(1H-indole-2-carboxylic acid), also known as PMIC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PMIC belongs to the class of bis-indole derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to exhibit various biochemical and physiological effects that make it a potential therapeutic agent. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to exhibit antiviral activity against hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily purified using standard techniques. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) also has limited availability, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid). One direction is to investigate the potential of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Another direction is to optimize the synthesis method of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) to improve its yield and purity. Further studies are also needed to fully understand the mechanism of action of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) and to identify its molecular targets. Overall, 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has shown promising results in scientific research, and further studies are needed to explore its full potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to exhibit various biological activities that make it a potential therapeutic agent. One of the most promising applications of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) is its antitumor activity. Studies have shown that 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Propiedades
IUPAC Name |
3-[(2-carboxy-1H-indol-3-yl)-phenylmethyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c28-24(29)22-20(15-10-4-6-12-17(15)26-22)19(14-8-2-1-3-9-14)21-16-11-5-7-13-18(16)27-23(21)25(30)31/h1-13,19,26-27H,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIFDJICFDDONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C(=O)O)C4=C(NC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-N'-{3-[3-(trifluoromethyl)phenoxy]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163236.png)
![ethyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163239.png)
![N'-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163242.png)

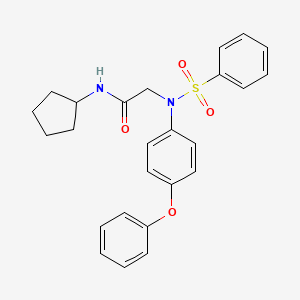
![5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163267.png)
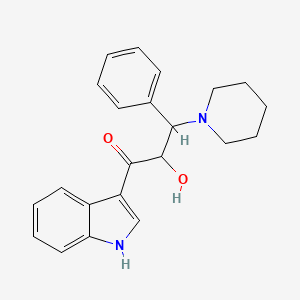
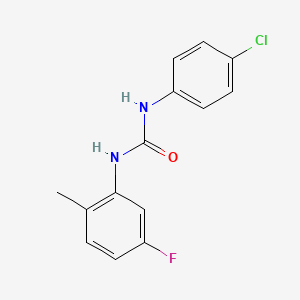
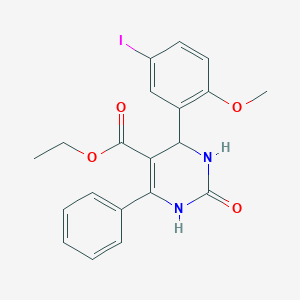
![5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163302.png)
![isopropyl 4-chloro-3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4163316.png)
![3,3'-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163324.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163325.png)
![2-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4163333.png)